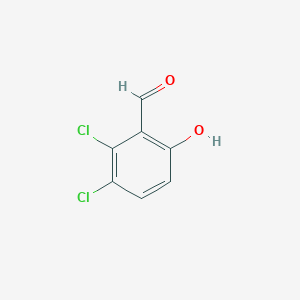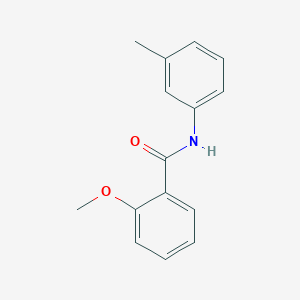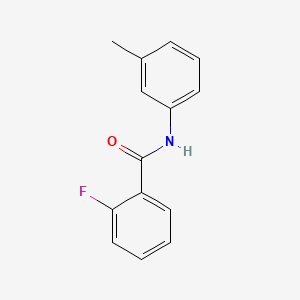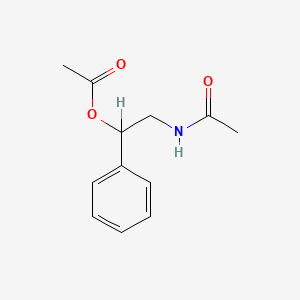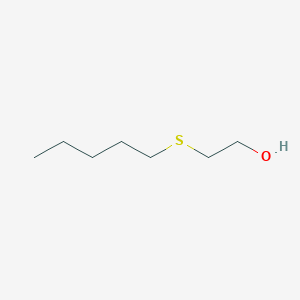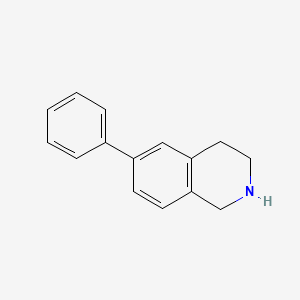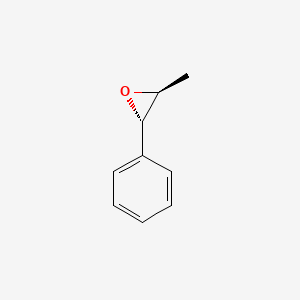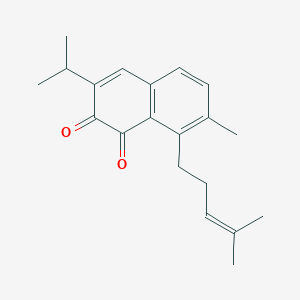
Saprorthoquinone
Vue d'ensemble
Description
Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to have cytotoxic effects on PC3 cells .
Synthesis Analysis
The synthesis of this compound involves the use of abietane-type diterpenoids. A new abietane-type diterpenoid, named atropatanene, was synthesized along with three known diterpenoids, 7α-acetoxyroyleanone, and a mixture of two isomers, this compound and aethiopinone .Molecular Structure Analysis
The molecular structure of this compound includes an ortho-quinone pharmacophore, which has been identified as a key component in its activity against IDO1 . The structure of this compound also includes a N-(2-aminophenyl) amide pharmacophore .Chemical Reactions Analysis
This compound and its analogues were investigated for their structure-activity relationship (SAR) against IDO1. The results demonstrated that the ortho-quinone was a key pharmacophore .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C20H24O2 and a molecular weight of 296.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Analyse complète des applications de la saprorthoquinone
La this compound est un composé ayant diverses applications dans la recherche scientifique. Voici une analyse détaillée de six applications uniques, chacune avec sa propre section dédiée.
Activité anticancéreuse : La this compound a été évaluée pour son potentiel en tant qu'agent anticancéreux. Des études ont montré que certains composés orthoquinoniques, y compris la this compound, présentent une cytotoxicité contre diverses lignées de cellules cancéreuses . Par exemple, elle a été testée sur des cellules cancéreuses du côlon HT29, des cellules de carcinome hépatocellulaire Hep G2 et des cellules de mélanome murin B16-F10. Les propriétés antitumorales du composé impliquent un arrêt du cycle cellulaire en phase S et une induction de l'apoptose, probablement par l'activation de la voie apoptotique intrinsèque .
Propriétés anti-inflammatoires : L'activité anti-inflammatoire de la this compound est un autre domaine de recherche important. Elle a été évaluée en fonction de sa capacité à inhiber la production d'oxyde nitrique dans les lignées de cellules de macrophages RAW 264.7 activées par le lipopolysaccharide. Le composé a montré une forte activité anti-inflammatoire, ce qui suggère son utilisation potentielle dans le développement de nouveaux médicaments anti-inflammatoires .
Synthèse à partir de sources naturelles : La this compound a été synthétisée avec succès à partir de sources naturelles telles que les racines de Salvia prionitis Hance. Ce processus de synthèse est important pour l'étude des composés naturels et leurs applications potentielles dans divers domaines de la recherche .
Pharmacophore dans la découverte de médicaments : La structure ortho-quinone de la this compound est considérée comme un pharmacophore clé dans la découverte de médicaments. Sa relation structure-activité (RSA) contre des enzymes comme l'indoleamine 2,3-dioxygénase 1 (IDO1) a été étudiée, démontrant l'importance du fragment ortho-quinone en chimie médicinale .
Rôle dans l'induction de l'apoptose : Le rôle de la this compound dans l'induction de l'apoptose est un aspect crucial de son activité anticancéreuse. Le composé induit des changements morphologiques apoptotiques, y compris la fragmentation nucléaire et la condensation de la chromatine, qui sont essentiels pour l'élimination des cellules cancéreuses .
Potentiel en tant qu'agent à double rôle : En raison de ses doubles rôles dans la manifestation à la fois d'activités anticancéreuses et anti-inflammatoires, la this compound pourrait représenter une nouvelle stratégie dans le développement de nouveaux agents thérapeutiques. Cette double fonctionnalité augmente sa valeur dans la recherche scientifique et les applications pharmaceutiques .
Mécanisme D'action
Target of Action
Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to exhibit cytotoxicity against PC3 cells , which are human prostate cancer cells.
Mode of Action
It is known that quinone compounds, to which this compound belongs, often exert their effects through redox cycling and generation of reactive oxygen species . These reactive species can cause oxidative stress in cells, leading to cell death. This might explain the observed cytotoxicity of this compound against PC3 cells .
Result of Action
This compound has been shown to exhibit cytotoxic effects against PC3 cells . This suggests that it may have potential as a therapeutic agent in the treatment of prostate cancer.
Safety and Hazards
Orientations Futures
The discovery of IDO1 and HDAC1 dual inhibitors, such as Saprorthoquinone, may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs . This study provides a new strategy for future IDO1/HDAC dual inhibitors with synergistic antitumor activity started from lead compound 33d .
Analyse Biochimique
Biochemical Properties
Saprorthoquinone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells . This compound interacts with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1), acting as a dual inhibitor . These interactions are crucial for its anticancer properties, as they inhibit key pathways involved in tumor growth and survival.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while decreasing the levels of anti-apoptotic proteins . These changes disrupt cellular homeostasis and promote cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of IDO1 and HDAC1, which are involved in immune regulation and epigenetic modifications, respectively . By inhibiting IDO1, this compound disrupts the kynurenine pathway, leading to reduced immune suppression in the tumor microenvironment . Additionally, the inhibition of HDAC1 results in altered gene expression patterns, promoting apoptosis and inhibiting tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its cytotoxic effects may diminish over extended periods . Long-term exposure to this compound can lead to sustained apoptosis and inhibition of cell proliferation in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits cytotoxicity without significant adverse effects . At higher doses, this compound can induce toxicity and adverse effects, including damage to vital organs . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with IDO1 disrupts the kynurenine pathway, leading to altered tryptophan metabolism . Additionally, this compound’s effects on HDAC1 influence various metabolic processes by modulating gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and reach target sites .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for its efficacy in inducing apoptosis and inhibiting tumor growth.
Propriétés
IUPAC Name |
7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDKZSXXFWHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ortho-quinone moiety in Saprorthoquinone's activity?
A1: Research has identified the ortho-quinone group as a critical pharmacophore for this compound's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). [] This enzyme plays a role in tumor immune evasion, making its inhibition a potential strategy for cancer treatment.
Q2: How does this compound interact with IDO1 at a molecular level?
A2: While detailed binding studies are still underway, preliminary research suggests that this compound interacts with the active site of IDO1. Specifically, the formation of a hydrogen bond with the amino acid residue Leu234 seems to be important for its inhibitory potency. []
Q3: Can this compound inhibit other targets besides IDO1?
A3: Yes, studies have demonstrated that this compound and its analogues can also inhibit Histone Deacetylase 1 (HDAC1). [] This dual inhibition of IDO1 and HDAC1 presents a promising avenue for cancer treatment by potentially combining immunotherapeutic and epigenetic approaches.
Q4: How does modifying the structure of this compound affect its activity?
A4: Structure-activity relationship (SAR) studies have revealed key insights into the impact of structural modifications on this compound's activity. For example, incorporating an N-(2-aminophenyl) amide group, linked to the ortho-quinone by a pentane linker, significantly enhanced its inhibitory activity against both IDO1 and HDAC1. []
Q5: What are the potential applications of this compound in cancer treatment?
A5: Given its dual inhibitory activity against IDO1 and HDAC1, this compound holds potential as a novel anticancer agent. Its ability to inhibit IDO1 could help overcome tumor immune evasion, while simultaneously targeting epigenetic regulation through HDAC1 inhibition. []
Q6: Have any synthetic routes been explored for the production of this compound?
A6: Yes, researchers have successfully synthesized this compound from naturally occurring (+)-Dehydroabietic acid. [] This synthesis provides a platform for further structural modifications and explorations of its derivatives.
Q7: What types of cancer cell lines have been used to evaluate the anticancer activity of this compound and its analogues?
A7: Studies have evaluated the cytotoxic effects of this compound and related compounds on various cancer cell lines, including HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C20H26O3 and a molecular weight of 314.41 g/mol.
Q9: Beyond cancer, are there other potential therapeutic applications for this compound?
A9: Preliminary research suggests that this compound and its analogues exhibit anti-inflammatory properties. Studies have shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated macrophages. [] This finding indicates a potential for further investigation into its use in treating inflammatory conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,7,8,9,10,11,12-Octahydrobenzo[A]pyrene](/img/structure/B1632718.png)

